An In-depth Technical Guide to 4-[(4-Bromophenoxy)methyl]benzoic acid
An In-depth Technical Guide to 4-[(4-Bromophenoxy)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 4-[(4-Bromophenoxy)methyl]benzoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Attributes
4-[(4-Bromophenoxy)methyl]benzoic acid is a bifunctional organic compound characterized by a benzoic acid moiety linked to a bromophenoxy group through a methylene ether bridge. This unique structural arrangement imparts a specific set of physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Fundamental Properties of 4-[(4-Bromophenoxy)methyl]benzoic acid and a Positional Isomer
| Property | 4-[(4-Bromophenoxy)methyl]benzoic acid | 3-[(4-Bromophenoxy)methyl]benzoic acid (Isomer) |
| CAS Number | 364623-84-7 | 855749-65-4[1] |
| Molecular Formula | C₁₄H₁₁BrO₃ | C₁₄H₁₁BrO₃[1] |
| Molecular Weight | 307.14 g/mol | 307.14 g/mol [1] |
| Computed XLogP3 | Data not available | 3.8[1] |
| Computed Topological Polar Surface Area | Data not available | 46.5 Ų[1] |
| Computed Heavy Atom Count | Data not available | 18[1] |
| Computed Rotatable Bond Count | Data not available | 4[1] |
Note: Experimental data for the target compound is limited. Data for the 3-positional isomer from PubChem is provided for estimation purposes, as these values are expected to be very similar due to the conserved molecular formula and functional groups.
Synthesis and Mechanistic Considerations
The synthesis of 4-[(4-Bromophenoxy)methyl]benzoic acid can be logically approached through a two-step process, beginning with the selective modification of a readily available starting material, followed by the crucial ether linkage formation.
Step 1: Synthesis of 4-(Bromomethyl)benzoic acid
The initial and critical step is the benzylic bromination of 4-methylbenzoic acid (p-toluic acid). This reaction proceeds via a free radical mechanism. The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired benzylic substitution over electrophilic aromatic substitution on the benzene ring. A radical initiator, such as benzoyl peroxide, is required to initiate the reaction.[2]
Experimental Protocol: Radical Bromination of 4-Methylbenzoic Acid [2]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide in a suitable solvent like carbon tetrachloride or chlorobenzene.[2]
-
Reaction Execution: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[2]
-
Purification: Filter the crude product and wash with a non-polar solvent like hexane to remove byproducts. Further purification can be achieved by recrystallization.[2]
Diagram 1: Synthesis of 4-(Bromomethyl)benzoic acid
Caption: Reaction scheme for the synthesis of the key intermediate.
Step 2: Williamson Ether Synthesis
With the activated benzylic bromide in hand, the formation of the ether linkage with 4-bromophenol is achieved via the Williamson ether synthesis.[3][4] This reaction is a classic example of an SN2 reaction, where the phenoxide ion, a potent nucleophile, displaces the bromide leaving group.[3] The generation of the phenoxide is typically accomplished by treating 4-bromophenol with a strong base, such as sodium hydroxide or potassium carbonate.
Experimental Protocol: Williamson Ether Synthesis [5]
-
Phenoxide Formation: In a suitable solvent such as acetone or DMF, treat 4-bromophenol with an equimolar amount of a base like potassium carbonate. Stir the mixture at room temperature to ensure complete formation of the potassium 4-bromophenoxide.
-
Ether Formation: To the phenoxide solution, add 4-(bromomethyl)benzoic acid. Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the crude 4-[(4-Bromophenoxy)methyl]benzoic acid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.
Diagram 2: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis step.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 4-[(4-Bromophenoxy)methyl]benzoic acid
| Technique | Expected Key Features |
| ¹H NMR | - A singlet for the methylene protons (-O-CH₂-Ar) around 5.0-5.5 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm). - Aromatic protons exhibiting characteristic splitting patterns for para-substituted rings. |
| ¹³C NMR | - A signal for the methylene carbon (-O-CH₂-Ar) around 60-70 ppm. - A signal for the carboxylic acid carbon around 165-175 ppm. - Multiple signals in the aromatic region (110-160 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). - C-O-C stretching vibrations for the ether linkage (1200-1300 cm⁻¹ and 1000-1100 cm⁻¹). - C-Br stretch in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - A characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns corresponding to the loss of COOH, and cleavage of the ether bond. |
Reactivity and Potential Applications
The dual functionality of 4-[(4-Bromophenoxy)methyl]benzoic acid makes it a versatile building block in organic synthesis.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions allow for the introduction of diverse functional groups and the construction of larger molecular scaffolds.
-
Bromophenyl Group: The bromine atom on the phenoxy ring is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions enable the synthesis of complex biaryl and arylamine structures, which are prevalent in many pharmaceutical agents.
Given these reactive handles, 4-[(4-Bromophenoxy)methyl]benzoic acid is a valuable intermediate for the synthesis of:
-
Pharmaceuticals: It serves as a scaffold for the development of novel anti-inflammatory and analgesic drugs.[6]
-
Polymers: It can be used as a monomer or a building block in the production of specialty polymers, contributing to enhanced thermal and mechanical properties.[6]
Safety and Handling
As a brominated organic acid, 4-[(4-Bromophenoxy)methyl]benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
4-[(4-Bromophenoxy)methyl]benzoic acid is a strategically designed molecule with significant potential as a synthetic intermediate. Its chemical properties, governed by the interplay of the carboxylic acid and bromophenoxy functionalities, offer a rich landscape for chemical transformations. A thorough understanding of its synthesis, characterization, and reactivity is paramount for researchers aiming to leverage this compound in the development of novel pharmaceuticals and advanced materials.
References
-
J&K Scientific LLC. 4-(4-Bromophenoxy)benzoic acid | 21120-68-3. Available from: [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PubChem. 3-[(4-Bromophenoxy)methyl]benzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
NIST. Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
University of the West Indies. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available from: [Link]
-
Chem-Station. Williamson Ether Synthesis. (2014). Available from: [Link]
-
NIST. Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
-
ChemBK. 4-bromomethylbenzoic acid. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Chegg. Solved Provided below is the IR spectrum of. (2018). Available from: [Link]
-
Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available from: [Link]
-
SpectraBase. 4-[(4-Methoxyphenoxy)methyl]benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
ChemBK. 4-Bromo-3-methylbenzoic acid. Available from: [Link]
-
NIST. Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. 3-[(4-Bromophenoxy)methyl]benzoic acid | C14H11BrO3 | CID 584653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
